molecular formula C17H20N2O3 B4569377 1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea

1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B4569377
M. Wt: 300.35 g/mol
InChI Key: MUXPBCHOUXMGHS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features methoxyphenyl groups, which are phenyl rings substituted with methoxy groups (-OCH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides. The general reaction can be represented as follows:

[ \text{3-Methoxyaniline} + \text{2-(2-Methoxyphenyl)ethyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild conditions, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods (such as recrystallization or chromatography) is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Exploration of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The methoxy groups and urea moiety could play crucial roles in binding interactions and the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-phenylurea: Lacks the 2-(2-methoxyphenyl)ethyl group, which may affect its chemical properties and applications.

    1-(2-Methoxyphenyl)-3-phenylurea:

    1-(4-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea: Different position of the methoxy group, which can influence its chemical behavior and interactions.

Uniqueness

1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea is unique due to its specific substitution pattern, which can impart distinct chemical properties and potential applications compared to other urea derivatives. The presence of methoxy groups at specific positions can influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-8-5-7-14(12-15)19-17(20)18-11-10-13-6-3-4-9-16(13)22-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXPBCHOUXMGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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